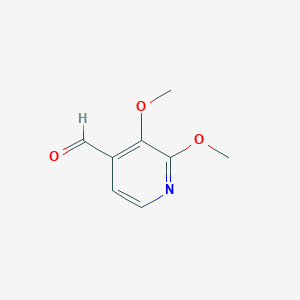

2,3-二甲氧基烟酰醛

货号 B6594216

CAS 编号:

944900-64-5

分子量: 167.16 g/mol

InChI 键: UBEURAZVUPCYBE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2,3-Dimethoxyisonicotinaldehyde is a chemical compound with the CAS Number: 944900-64-5 . It has a molecular weight of 167.16 and its IUPAC name is 2,3-dimethoxyisonicotinaldehyde . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,3-Dimethoxyisonicotinaldehyde is 1S/C8H9NO3/c1-11-7-6 (5-10)3-4-9-8 (7)12-2/h3-5H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

2,3-Dimethoxyisonicotinaldehyde is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

- Liquid Organic Hydrogen Carrier (LOHC) : 2,3-Dimethoxyisonicotinaldehyde has been studied as a candidate for LOHCs. These compounds store and release hydrogen for clean energy applications . Researchers investigate its hydrogenation and dehydrogenation properties.

- Bornean Endemic Plant Goniothalamus longistipetes : Researchers have isolated 2,3-Dimethoxyisonicotinaldehyde from this plant. It falls within the bioactive fraction and contributes to the plant’s medicinal properties .

Hydrogen Storage Materials

Natural Product Isolation

安全和危害

属性

IUPAC Name |

2,3-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEURAZVUPCYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxyisonicotinaldehyde | |

CAS RN |

944900-64-5 | |

| Record name | 2,3-Dimethoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxypyridine (1.0 g, 7.19 mmol) in dry THF (30 mL), cooled to −78° C., was added 2.5 M nBuLi in hexanes (6.33 mL, 15.8 mmol). The mixture was allowed to warm to 0° C. and stirred for 1 hour, before cooling to −78° C. A solution of DMF (2.4 mL, 31.5 mmol) in THF (5 mL) was added. The reaction mixture was allowed to warm to 0° C. and saturated aqueous ammonium chloride solution was added. The resultant biphasic mixture separated and extracted twice with diethyl ether. The combined organic phase was washed with water, and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 15 to 20% ethyl acetate in cyclohexane) to afford the title compound (0.79 g, 65%) as a white solid. LCMS (Method B): RT-=2.71 min, [M+H]+=168.

[Compound]

Name

hexanes

Quantity

6.33 mL

Type

reactant

Reaction Step Two

Name

Yield

65%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594166.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)